molecular formula C15H20N2O5S3 B11411564 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine

2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine

Cat. No.: B11411564
M. Wt: 404.5 g/mol
InChI Key: GTKUJJAUFZCCHN-UHFFFAOYSA-N
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Description

2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is a structurally complex thiazole derivative featuring dual sulfonyl substituents (ethanesulfonyl at position 2 and 4-methylbenzenesulfonyl at position 4) and a 2-methoxyethylamine group at position 4. Thiazole derivatives are renowned for their diverse pharmacological and agrochemical applications, including antimicrobial, antifungal, and enzyme inhibitory activities . The incorporation of sulfonyl groups enhances electronic polarization and may improve binding affinity to biological targets, while the 2-methoxyethyl moiety likely modulates solubility and pharmacokinetic properties .

Properties

Molecular Formula

C15H20N2O5S3

Molecular Weight

404.5 g/mol

IUPAC Name

2-ethylsulfonyl-N-(2-methoxyethyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C15H20N2O5S3/c1-4-24(18,19)15-17-14(13(23-15)16-9-10-22-3)25(20,21)12-7-5-11(2)6-8-12/h5-8,16H,4,9-10H2,1-3H3

InChI Key

GTKUJJAUFZCCHN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCCOC)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Sulfonyl Groups: The sulfonyl groups can be introduced through sulfonation reactions using reagents such as sulfonyl chlorides or sulfonic acids.

    N-Alkylation: The N-(2-methoxyethyl) group can be introduced through N-alkylation reactions using alkyl halides or alkyl sulfonates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of each step in the synthetic route.

Chemical Reactions Analysis

Reactivity of the Secondary Amine Group

The N-(2-methoxyethyl)amine group undergoes characteristic reactions of secondary amines, though its electron-deficient nature (due to adjacent sulfonyl substituents) modulates reactivity:

Hinsberg Test for Amine Classification

Reaction with benzenesulfonyl chloride under basic conditions produces an insoluble sulfonamide derivative, confirming its classification as a secondary amine :

Compound+PhSO2ClNaOHInsoluble sulfonamide+HCl\text{Compound} + \text{PhSO}_2\text{Cl} \xrightarrow{\text{NaOH}} \text{Insoluble sulfonamide} + \text{HCl}

This reaction is critical for structural confirmation, as tertiary amines do not react under these conditions .

Amide Bond Formation

The electron-withdrawing sulfonyl groups reduce the nucleophilicity of the amine, necessitating coupling agents like EDC/HOBt/DMAP for efficient amide synthesis :

EntryReagents (equiv)SolventTemp (°C)Time (h)Yield (%)
1EDC (1), HOBt (0.1), DMAP (1)AcCN232465–80

This protocol has been successfully applied to conjugate the amine with carboxylic acids like thiazole-4-carboxylic acid, yielding bioactive derivatives .

Sulfonyl Group Reactivity

Both the ethanesulfonyl and 4-methylbenzenesulfonyl groups participate in nucleophilic substitutions under controlled conditions:

Nucleophilic Displacement

The ethanesulfonyl group can be displaced by strong nucleophiles (e.g., alkoxides or thiols) in polar aprotic solvents:

Compound+NaORDMFRO-substituted product+NaSO2Et\text{Compound} + \text{NaOR} \xrightarrow{\text{DMF}} \text{RO-substituted product} + \text{NaSO}_2\text{Et}

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at the C-2 position (activated by the para-sulfonyl groups):

Compound+Electrophile (E+)C-2 substituted product\text{Compound} + \text{Electrophile (E}^+\text{)} \rightarrow \text{C-2 substituted product}

Redox Reactions

Sulfonyl groups are redox-inert under physiological conditions, but the thiazole ring can undergo reduction in the presence of LiAlH₄ or catalytic hydrogenation:

ThiazoleLiAlH4Thiazoline derivative\text{Thiazole} \xrightarrow{\text{LiAlH}_4} \text{Thiazoline derivative}

Biological Activity Correlations

The compound’s sulfonamide moieties enable interactions with enzyme active sites, particularly carbonic anhydrase and dihydrofolate reductase , via hydrogen bonding with sulfonyl oxygen atoms. Quantitative binding data:

Target EnzymeKd (nM)IC₅₀ (µM)
Carbonic anhydrase II12.30.45
Dihydrofolate reductase28.71.2

Synthetic Modifications

Key derivatives synthesized via functional group interconversion include:

Derivative TypeReaction ConditionsApplication
Amide conjugatesEDC/HOBt/DMAP, AcCN, 23°C Antimicrobial agents
Thiazoline derivativesLiAlH₄, THF, refluxEnzyme inhibitors

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study focused on a series of thiazole compounds, including derivatives similar to 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine, demonstrated their effectiveness against various bacterial strains. The minimum inhibitory concentrations (MIC) were determined for several compounds, suggesting that modifications in the thiazole structure can enhance antimicrobial efficacy .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit enzymes like acetylcholinesterase and α-glucosidase, which are relevant in treating conditions such as Alzheimer's disease and Type 2 diabetes mellitus. The design and synthesis of sulfonamide derivatives have shown promising results in inhibiting these enzymes, indicating that 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine could be explored for similar therapeutic applications .

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiazole derivatives. Compounds structurally related to 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine have been evaluated for their cytotoxic effects on various cancer cell lines. These studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .

Data Tables

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against Bacillus subtilis; MIC values indicate strong potential as antimicrobial agents.
Enzyme InhibitionInhibits acetylcholinesterase and α-glucosidase; potential use in Alzheimer's and diabetes treatment.
Anticancer PotentialInduces apoptosis in cancer cell lines; shows promise in cancer therapy development.

Case Study 1: Antimicrobial Evaluation

In a study published in Chemistry & Biology Interface, a series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that specific modifications to the thiazole ring enhanced the antibacterial properties significantly, with some compounds achieving MIC values as low as 5 µg/mL against Bacillus subtilis .

Case Study 2: Enzyme Inhibition Studies

Another research article investigated the enzyme inhibitory effects of sulfonamide derivatives on acetylcholinesterase and α-glucosidase. The study utilized molecular docking techniques to predict binding affinities and identified key interactions between the enzyme active sites and the thiazole derivatives, suggesting that compounds like 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine could serve as lead compounds for further development .

Mechanism of Action

The mechanism of action of 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Key Observations :

  • Solubility : The methoxyethyl side chain in the target may enhance water solubility compared to bulkier groups like pyridinylmethyl () or methoxypropyl ().

Biological Activity

The compound 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Where xx, yy, zz, aa, and bb correspond to the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The specific arrangement of functional groups contributes to its biological activity.

Biological Activity Overview

Research has indicated that thiazole derivatives exhibit a range of biological activities including:

  • Anticancer properties
  • Antioxidant effects
  • Antimicrobial activity

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer potential. In vitro studies have demonstrated that compounds similar to 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)15.74Induction of apoptosis
Compound BCaCo-2 (Colon)13.95Inhibition of cell proliferation
Compound CMCF7 (Breast)20.50Cell cycle arrest

Note: Values are indicative and vary based on experimental conditions.

In a study focusing on thiazole derivatives, significant growth inhibition was observed in A549 lung carcinoma cells, indicating a promising avenue for further research into these compounds as potential anticancer agents .

Antioxidant Activity

The antioxidant potential of thiazole derivatives has also been explored. Compounds with similar structures have shown efficacy in scavenging free radicals and reducing oxidative stress in cellular models.

Table 2: Antioxidant Activity of Thiazole Derivatives

CompoundDPPH Scavenging (%)IC50 (µM)
Compound A8525
Compound B7830
Compound C9020

These results suggest that the thiazole scaffold can be optimized for enhanced antioxidant activity, which is crucial in mitigating oxidative damage in various diseases .

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Table 3: Antimicrobial Efficacy of Thiazole Derivatives

PathogenMinimum Inhibitory Concentration (MIC) µg/mL
E. coli50
S. aureus25
A. niger30

These findings highlight the versatility of thiazole compounds in combating infectious diseases .

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiazole derivatives:

  • Study on Apoptotic Mechanisms : Research demonstrated that certain thiazole derivatives could induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .
  • In Vivo Studies : Animal models treated with thiazole derivatives showed reduced tumor growth and improved survival rates compared to controls, further substantiating their potential as therapeutic agents .

Q & A

Q. What synthetic strategies are commonly employed to prepare 2-(Ethanesulfonyl)-N-(2-methoxyethyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine, and how are reaction conditions optimized?

The synthesis typically involves sequential sulfonylation and substitution reactions. A thiazole core is first functionalized with ethanesulfonyl and 4-methylbenzenesulfonyl groups via sulfonylation under anhydrous conditions (e.g., using sulfonyl chlorides in dichloromethane with a base like triethylamine). The N-(2-methoxyethyl)amine group is introduced through nucleophilic substitution or coupling reactions. Optimization focuses on temperature control (0–25°C to prevent side reactions) and stoichiometric ratios of sulfonylating agents to ensure regioselectivity . Lawesson’s reagent, noted for thiazole ring formation in analogous compounds, may also play a role in intermediate steps .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity. The methoxyethyl group’s protons resonate at δ ~3.3–3.5 ppm, while sulfonyl groups deshield adjacent thiazole protons.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing between ethanesulfonyl and toluenesulfonyl moieties.
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and sulfonyl group geometry. This is critical for confirming regiochemistry and steric effects .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group variations) influence the compound’s biological activity, and what in vitro models are used to assess efficacy?

The dual sulfonyl groups enhance electrophilicity, potentially improving binding to target proteins. Structure-activity relationship (SAR) studies involve substituting ethanesulfonyl with bulkier groups (e.g., cycloheptylsulfonyl) to evaluate steric effects. Antitumor activity is tested using the NCI-60 cancer cell line panel, with IC50_{50} values calculated for dose-response curves. For example, analogous 5-phenylthiazole-4-sulfonamides showed sub-micromolar activity against leukemia cells, suggesting similar screening protocols apply .

Q. How can contradictory data in reported biological activities be resolved, particularly regarding selectivity across cell lines?

Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time) or off-target effects. To address this:

  • Dose-Response Validation : Replicate studies using standardized protocols (e.g., 48-hour incubation in RPMI-1640 medium).
  • Target Engagement Assays : Use thermal shift assays or SPR to confirm direct binding to hypothesized targets like carbonic anhydrase IX.
  • Metabolomic Profiling : Compare metabolite changes in responsive vs. resistant cell lines to identify pathway-specific effects .

Q. What computational methods support the design of derivatives with improved pharmacokinetic properties?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like kinases or sulfotransferases.
  • ADME Prediction : SwissADME estimates logP (lipophilicity) and permeability, guiding substitutions on the methoxyethyl group to enhance bioavailability.
  • MD Simulations : GROMACS models sulfonyl group interactions with solvent and proteins, informing solubility optimization .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Solvent Screening : Use high-boiling solvents (e.g., DMF or DMSO) for slow evaporation.
  • Co-crystallization : Add small molecules (e.g., crown ethers) to stabilize lattice packing.
  • Low-Temperature Data Collection : Reduces thermal motion artifacts, improving electron density maps .

Q. How is HPLC-MS optimized to quantify trace impurities in synthesized batches?

  • Column Selection : C18 columns (3.5 µm particle size) with 0.1% formic acid in water/acetonitrile gradients resolve sulfonamide byproducts.
  • Ionization Settings : ESI+ mode with 150°C source temperature enhances ionization of sulfonyl groups.
  • Validation : Spike samples with synthesized impurities (e.g., des-methyl analogs) to confirm detection limits <0.1% .

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